molecular formula C15H9Cl2NO2 B1676101 Apoptosis Activator 2 CAS No. 79183-19-0

Apoptosis Activator 2

Cat. No.: B1676101
CAS No.: 79183-19-0
M. Wt: 306.1 g/mol
InChI Key: KGRJPLRFGLMQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apoptosis Activator 2 is a small molecule known for its ability to induce apoptosis, a form of programmed cell death, in various cell types. This compound is particularly effective in activating caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and fragmentation of DNA, ultimately resulting in cell death. It is primarily used in scientific research to study apoptosis mechanisms and potential therapeutic applications .

Scientific Research Applications

Apoptosis Activator 2 has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Apoptosis Activator 2 primarily targets Caspase-3 , a crucial enzyme involved in the execution-phase of cell apoptosis . Caspase-3 is part of the cysteine-aspartic acid protease (caspase) family, which plays a vital role in programmed cell death, including apoptosis .

Mode of Action

This compound operates by inducing the activation of Caspase-3 . This activation leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cellular apoptosis . The compound also causes DNA fragmentation . The entire process is dependent on Apaf-1, a protein that forms an apoptosome, a large quaternary protein structure formed in the process of apoptosis .

Biochemical Pathways

The action of this compound affects the intrinsic pathway of apoptosis . This pathway is regulated by Bcl-2 family members and involves the release of cytochrome c from mitochondria . The released cytochrome c then binds with Apaf-1 and procaspase-9 to form an apoptosome . The formation of the apoptosome leads to the activation of Caspase-3, resulting in apoptosis .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of Caspase-3 by this compound leads to the cleavage of PARP and DNA fragmentation, ultimately resulting in cell apoptosis . This process is particularly effective in tumor cells, with an IC50 of approximately 4 μM . It is inactive against certain cell types like hmec, prec, and mcf-10a .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of cytochrome c is necessary for the compound to exert its effects . Additionally, the compound’s effectiveness can be influenced by the presence of other proteins and factors within the cell.

Biochemical Analysis

Biochemical Properties

Apoptosis Activator 2 plays a pivotal role in biochemical reactions by promoting the cytochrome c-dependent oligomerization of apoptotic protease activating factor 1 into the mature apoptosome . This process leads to the activation of procaspase-9, which subsequently activates caspase-3, a key executioner caspase in the apoptosis pathway . This compound interacts with several biomolecules, including cytochrome c, apoptotic protease activating factor 1, and procaspase-9, facilitating their assembly into the apoptosome complex . These interactions are crucial for the initiation and execution of apoptosis.

Cellular Effects

This compound induces apoptosis in various types of cells, particularly tumor cells, by activating the intrinsic apoptosis pathway . This compound increases the processing of procaspase-9 and the subsequent activation of caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase and DNA fragmentation . In tumor cells, this compound has been shown to induce apoptosis with an IC50 value of approximately 4 μM, while it has a minimal effect on normal cells or those deficient in apoptotic protease activating factor 1, caspase-9, or caspase-3 activity . This selective induction of apoptosis makes this compound a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to promote the oligomerization of apoptotic protease activating factor 1 into the apoptosome in a cytochrome c-dependent manner . This oligomerization is a critical step in the activation of procaspase-9, which then activates caspase-3 . The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical changes characteristic of apoptosis . Additionally, this compound may interact with other proteins in the apoptosis pathway, further enhancing its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can induce apoptosis within a few hours of treatment . Prolonged exposure to this compound may lead to the degradation of the compound and a decrease in its pro-apoptotic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including the induction of apoptosis and the inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in tumor cells without causing significant toxicity to normal tissues . At higher doses, this compound may cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the intrinsic apoptosis pathway . This compound interacts with cytochrome c and apoptotic protease activating factor 1, leading to the formation of the apoptosome and the activation of caspase-9 and caspase-3 . These interactions are essential for the execution of apoptosis and the elimination of damaged or unwanted cells . Additionally, this compound may influence other metabolic pathways related to cell survival and proliferation .

Transport and Distribution

Within cells, this compound is transported and distributed to various subcellular compartments, including the mitochondria . The compound interacts with mitochondrial proteins, promoting the release of cytochrome c into the cytosol and the subsequent activation of the apoptosome . This subcellular localization is crucial for the pro-apoptotic activity of this compound and its ability to induce programmed cell death .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its pro-apoptotic effects . The compound’s interaction with mitochondrial proteins, such as cytochrome c, facilitates the release of cytochrome c into the cytosol and the formation of the apoptosome . This subcellular localization is essential for the activation of the intrinsic apoptosis pathway and the induction of apoptosis in target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apoptosis Activator 2 can be synthesized through a multi-step organic synthesis processThe reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Apoptosis Activator 2 primarily undergoes reactions related to its role in inducing apoptosis. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize its apoptotic activity .

Comparison with Similar Compounds

Uniqueness: Apoptosis Activator 2 is unique in its strong induction of caspase-3 activation and its ability to promote apoptosis specifically in tumor cells while having minimal effects on normal cells. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJPLRFGLMQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365533
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79183-19-0
Record name 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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